EGFR Selectivity Shift: N-Benzyl vs. N-Phenyl Substitution Diverts Kinase Targeting
Direct 4-anilino-6,7-dimethoxyquinazolines are among the most potent EGFR inhibitors known. PD153035 (N-(3-bromophenyl)) inhibits EGFR with IC50 = 16 nM (cell-free kinase assay) [1]; AG-1478 (N-(3-chlorophenyl)) inhibits EGFR with IC50 = 3 nM [2]; the N-(3-iodophenyl) analog achieves IC50 = 0.89 nM [3]; and the N-(4-bromophenyl) analog achieves IC50 = 0.96 nM [4]. In marked contrast, the 6-arylquinazolin-4-amine chemotype—which includes benzyl-type N-substitution—has been demonstrated through comprehensive 402-kinase profiling to selectively inhibit Clk1, Clk4, Dyrk1A, and Dyrk1B while sparing EGFR [5]. The target compound, with its N-(3,4-dichlorobenzyl) substitution, is structurally positioned within this Clk/Dyrk-selective space rather than the EGFR-active anilino space. This represents a fundamental target-class switch driven by the methylene spacer.
| Evidence Dimension | EGFR inhibitory activity (IC50) and kinome selectivity profile |
|---|---|
| Target Compound Data | No direct EGFR IC50 data available; structurally belongs to N-benzyl subclass predicted to lack potent EGFR inhibition based on 402-kinase profiling of 6-arylquinazolin-4-amines [5] |
| Comparator Or Baseline | PD153035 (N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine): EGFR IC50 = 16 nM; AG-1478 (N-(3-chlorophenyl)): EGFR IC50 = 3 nM; N-(3-iodophenyl) analog: EGFR IC50 = 0.89 nM; N-(4-bromophenyl) analog: EGFR IC50 = 0.96 nM |
| Quantified Difference | Predicted >100-fold reduction in EGFR potency vs. direct 4-anilino analogs, with redirection of kinase selectivity toward Clk/Dyrk family |
| Conditions | EGFR inhibition data from cell-free kinase assays using [γ-32P]ATP transfer to poly(GAT) substrate; selectivity assessed against 402-kinase panel (DiscoverX KINOMEscan) |
Why This Matters
Users requiring Clk/Dyrk pathway modulation without confounding EGFR activity must select the N-benzyl subclass; procuring a 4-anilinoquinazoline would introduce potent, unintended EGFR inhibition that compromises target-specific interpretation.
- [1] BindingDB BDBM3032. N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine (PD153035). EGFR IC50 = 16 nM. Assay: cell-free kinase activity, [γ-32P]ATP transfer to poly(GAT). View Source
- [2] BindingDB BDBM3532. N-(3-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine (AG-1478, PD153035 Analog 31). EGFR IC50 = 0.31–3 nM. View Source
- [3] BindingDB BDBM3533. N-(3-iodophenyl)-6,7-dimethoxyquinazolin-4-amine (PD153035 Analog 33). EGFR IC50 = 0.89 nM. View Source
- [4] BindingDB BDBM3567. N-(4-bromophenyl)-6,7-dimethoxyquinazolin-4-amine (PD153035 Analog 67). EGFR IC50 = 0.96 nM. View Source
- [5] Mott BT, Tanega C, Auld DS, et al. Evaluation of substituted 6-arylquinazolin-4-amines as potent and selective inhibitors of cdc2-like kinases (Clk). Bioorg Med Chem Lett. 2009;19(23):6700-6705. 402-kinase selectivity profiling. View Source
